molecular formula C8H10N2OS B2602539 2-Mercapto-4,6-dimethylnicotinamide CAS No. 3211-76-5; 79927-21-2

2-Mercapto-4,6-dimethylnicotinamide

Cat. No.: B2602539
CAS No.: 3211-76-5; 79927-21-2
M. Wt: 182.24
InChI Key: PNUHWHVTEYTPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercapto-4,6-dimethylpyrimidine (CAS: 22325-27-5) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₈N₂S and a molecular weight of 140.21 g/mol . It is synthesized via condensation of thiourea with acetylacetone in the presence of hydrochloric acid, yielding 80% of the hydrochloride intermediate, which is neutralized to produce the free thiol . The compound exhibits tautomerism due to the thiol (-SH) group at the 2-position, enabling reactivity in carboxyl activation and nucleophilic substitution reactions . Applications include its use as a carboxyl-activating agent in esterification and aminolysis reactions , and as a precursor for antimicrobial agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUHWHVTEYTPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=S)N1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Chemistry
2-Mercapto-4,6-dimethylnicotinamide serves as a crucial building block in the synthesis of more complex organic molecules. Its mercapto group allows for nucleophilic substitution reactions, making it valuable in the development of various chemical compounds. The synthesis typically involves reacting 4,6-dimethylnicotinamide with thiolating agents under basic conditions, often using polar solvents like ethanol at elevated temperatures.

Biological Activity
Research indicates that this compound exhibits potential antimicrobial and antioxidant properties . Studies have shown its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents . Furthermore, the compound's ability to modulate oxidative stress pathways positions it as a candidate for therapeutic applications in diseases linked to oxidative damage.

Medical Applications

Therapeutic Potential
The exploration of this compound as a therapeutic agent is ongoing. Preliminary studies suggest its efficacy in treating conditions such as cancer and infectious diseases. Its mechanism of action involves interactions with specific molecular targets related to redox balance and apoptosis regulation . For instance, a study highlighted its role in enhancing the activity of certain drugs against Mycobacterium tuberculosis, demonstrating significant antibacterial effects at low concentrations .

Industrial Uses

Material Science and Development
In industrial contexts, this compound is utilized in the development of new materials. Its properties are leveraged in creating specialty chemicals and polymers with enhanced thermal stability and resistance to degradation. This application benefits industries requiring durable materials .

Case Studies

Several case studies illustrate the compound's diverse applications:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives of this compound against pathogenic strains. Results indicated that modifications to the alkyl group significantly enhanced antimicrobial activity, supporting its use in drug development for infectious diseases .
  • Therapeutic Research : Investigations into the compound's therapeutic potential have revealed promising results in cancer treatment protocols. By acting on specific cellular pathways, it may enhance the efficacy of existing cancer therapies .
  • Material Development : Research into polymer formulations incorporating this compound has shown improvements in material properties essential for industrial applications. This has implications for sectors such as electronics and construction where material durability is critical .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
2-Mercapto-4,6-dimethylpyrimidine C₆H₈N₂S -SH (2), -CH₃ (4,6) Carboxyl activation, antimicrobial activity, tautomerism, pKa ~7.2
2-Mercapto-4,6-dihydroxypyrimidine C₄H₄N₂O₂S -SH (2), -OH (4,6) Chelation with metals, UV-absorbing properties, used in thiobarbituric acid assays
2-Mercapto-4,6-diaminopyrimidine C₄H₆N₄S -SH (2), -NH₂ (4,6) Nucleic acid analogs, potential antiviral/anticancer applications
2-Chloro-4,6-dimethylnicotinamide C₈H₉ClN₂O -Cl (2), -CH₃ (4,6), -CONH₂ Herbicide intermediate, structural analog with reduced nucleophilicity compared to thiols
2-Mercapto-4,5-dimethylthiazole C₅H₇N₂S₂ -SH (2), -CH₃ (4,5) Rubber vulcanization, industrial cross-linking agent

Spectroscopic and Physicochemical Properties

Property 2-Mercapto-4,6-dimethylpyrimidine 2-Mercapto-4,6-dihydroxypyrimidine 2-Chloro-4,6-dimethylnicotinamide
UV λₘₐₓ (nm) 270–290 (thione form) 310–330 (enol form) 260 (aromatic π→π*)
FTIR (cm⁻¹) 2550 (-SH), 1600 (C=N) 3400 (-OH), 1650 (C=O) 1680 (C=O amide)
logP (Octanol/Water) 2.05 -0.89 1.98
pKa 7.2 (thiol dissociation) 4.1 (enol -OH) N/A

Q & A

Q. How can systematic reviews or meta-analyses strengthen the interpretation of fragmented data on this compound’s pharmacological profiles?

  • Methodological Answer : Follow PRISMA guidelines to aggregate data from ≥15 studies. Use RevMan for meta-analysis of IC₅₀ values (heterogeneity: <50%). Highlight gaps (e.g., limited in vivo toxicity data) and propose standardized assay protocols for future research .

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